7-Chlorothiazolo[4,5-c]pyridin-2-amine
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Overview
Description
7-Chlorothiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the preparation of a thiazole intermediate, which is then fused with a pyridine ring under specific reaction conditions. For instance, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Scientific Research Applications
7-Chlorothiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various pharmacological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chlorothiazolo[4,5-c]pyridin-2-amine include other thiazolo[4,5-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine
- Thiazolo[5,4-b]pyridine
- Pyrano[2,3-d]thiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique chlorine substitution at the 7-position, which can significantly influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications .
Properties
Molecular Formula |
C6H4ClN3S |
---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10) |
InChI Key |
FNNKXTPXXHNMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=N2)N |
Origin of Product |
United States |
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